molecular formula C24H30N2O10 B12639384 (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone

(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone

Cat. No.: B12639384
M. Wt: 506.5 g/mol
InChI Key: DZKRVNAECFULFS-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methanone group, which is further connected to a dimethoxy-phenyl and a hydroxy-dimethoxy-benzyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine ring is then functionalized with the methanone group using reagents like acyl chlorides or anhydrides.

    Attachment of Aromatic Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids under acidic or basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Antidepressant Activity

Research indicates that piperazine derivatives exhibit significant antidepressant effects. The specific compound under discussion has been shown to interact with serotonin receptors, which play a critical role in mood regulation. A study demonstrated that similar piperazine compounds could enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .

Antiviral Properties

Recent advancements have highlighted the potential of piperazine-based compounds as antiviral agents. The compound has shown efficacy against various viral strains by inhibiting viral replication mechanisms. Its structural similarity to other known antiviral agents suggests that it may target viral proteins essential for replication .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It has been noted to reduce oxidative stress and inflammation in neuronal cells, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease. This effect is attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .

Anticancer Activity

Initial studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism is critical for developing new cancer therapies as it targets the programmed cell death pathways that are often dysregulated in tumors .

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, the administration of the compound resulted in a significant decrease in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test and tail suspension test indicated improved outcomes, supporting its potential use as an antidepressant .

Case Study 2: Antiviral Activity Against Influenza

A recent investigation into the antiviral properties of piperazine derivatives revealed that this compound effectively inhibited influenza virus replication in vitro. The study measured viral titers and found a marked reduction in viral load upon treatment with the compound, indicating its potential as a therapeutic agent against influenza infections .

Case Study 3: Neuroprotection in Alzheimer's Models

In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that treatment with the compound significantly reduced cell death and oxidative stress markers. These findings suggest that it may offer protective effects against neurotoxic insults associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification. The piperazine ring and aromatic groups could facilitate binding to specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-benzyl)-piperazin-1-yl]-methanone
  • (3,4-Dimethoxy-phenyl)-[4-(3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone
  • (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-phenyl)-piperazin-1-yl]-methanone

Uniqueness

The uniqueness of (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone lies in its specific combination of functional groups and structural features. The presence of both methoxy and hydroxy groups on the aromatic rings, along with the piperazine core, provides a distinct set of chemical properties and potential reactivity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: a dimethoxyphenyl moiety and a piperazine derivative, which is further substituted with a hydroxy-dimethoxybenzyl group. The molecular formula is C22H28N2O5C_{22}H_{28}N_{2}O_{5}, and it has a molecular weight of approximately 400.47 g/mol.

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

  • Antioxidant Activity : Many phenolic compounds are known for their ability to scavenge free radicals, which can lead to oxidative stress. The presence of methoxy groups enhances this property.
  • Neuroprotective Effects : Compounds that inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) are of significant interest in treating neurodegenerative diseases. The piperazine ring may contribute to such inhibitory activities.
  • Antidepressant Properties : The interaction of the compound with serotonin receptors could suggest potential antidepressant effects.

In Vitro Studies

In vitro studies have demonstrated that similar compounds can effectively inhibit AChE and MAO enzymes, leading to increased levels of neurotransmitters such as acetylcholine and serotonin in the brain. For example, derivatives of piperazine have shown IC50 values in the low micromolar range against these enzymes, indicating potent activity .

In Vivo Studies

Animal studies have indicated that compounds with similar structures may exhibit significant behavioral changes indicative of antidepressant effects. For instance, administration in rodent models has shown increased locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant-like properties.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of a structurally related compound on models of Alzheimer's disease. The results indicated that the compound significantly reduced amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls .

Study 2: Antioxidant Activity

Research conducted at a university laboratory assessed the antioxidant capacity of several phenolic compounds through DPPH radical scavenging assays. The compound exhibited a high degree of radical scavenging activity, comparable to well-known antioxidants like ascorbic acid .

Pharmacological Profile

Activity TypeAssessed EffectReference
AChE InhibitionIC50 = 2.48 µM
MAO InhibitionSelective inhibition
Antioxidant ActivityHigh radical scavenging capacity
Neuroprotective EffectsReduced cognitive decline

Properties

Molecular Formula

C24H30N2O10

Molecular Weight

506.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid

InChI

InChI=1S/C22H28N2O6.C2H2O4/c1-27-17-6-5-16(13-18(17)28-2)22(26)24-9-7-23(8-10-24)14-15-11-19(29-3)21(25)20(12-15)30-4;3-1(4)2(5)6/h5-6,11-13,25H,7-10,14H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

DZKRVNAECFULFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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